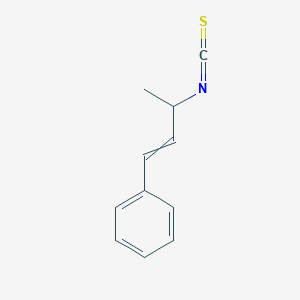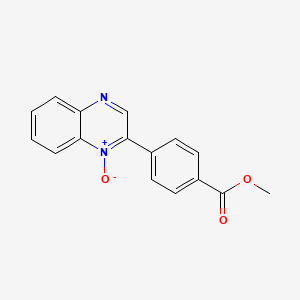
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is a chemical compound with the molecular formula C23H24N2 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline, benzyl chloride, and butyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reactions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated analogs of the compound.
Substitution Products: Various substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form stable complexes with metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: The parent compound, which lacks the benzyl and butyl groups.
2,2’-Bipyridine: Another widely used ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of benzyl and butyl groups.
Uniqueness: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This makes it a valuable compound for research in drug development and material science.
Eigenschaften
CAS-Nummer |
929547-97-7 |
|---|---|
Molekularformel |
C23H24N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-benzyl-2-butyl-2H-1,10-phenanthroline |
InChI |
InChI=1S/C23H24N2/c1-2-3-11-21-15-14-20-13-12-19-10-7-16-24-22(19)23(20)25(21)17-18-8-5-4-6-9-18/h4-10,12-16,21H,2-3,11,17H2,1H3 |
InChI-Schlüssel |
YMTFJLVIYZOKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C=CC2=C(N1CC3=CC=CC=C3)C4=C(C=CC=N4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)




![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

